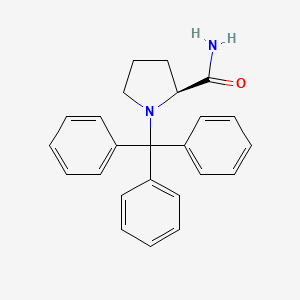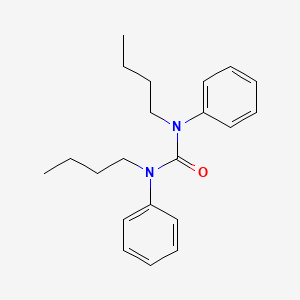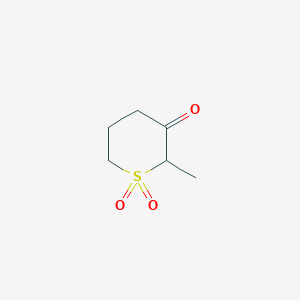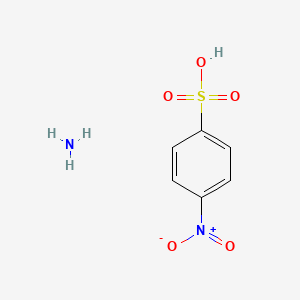
7-Tosyl-7-desacetylforskolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Tosyl-7-desacetylforskolin is a synthetic derivative of forskolin, a natural compound extracted from the roots of the plant Coleus forskohlii. Forskolin and its derivatives are known for their ability to modulate various biological processes, particularly through the activation of adenylate cyclase, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tosyl-7-desacetylforskolin typically involves the tosylation of 7-desacetylforskolin. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. This process generally requires the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned tosylation reaction. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions: 7-Tosyl-7-desacetylforskolin can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tosyl derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the molecule .
科学研究应用
Chemistry: It serves as a useful intermediate in the synthesis of other forskolin derivatives.
Biology: The compound has been investigated for its effects on cellular processes, particularly those involving cAMP signaling pathways.
属性
| 84010-23-1 | |
分子式 |
C27H38O8S |
分子量 |
522.7 g/mol |
IUPAC 名称 |
(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H38O8S/c1-8-24(5)15-19(29)27(31)25(6)18(28)13-14-23(3,4)21(25)20(30)22(26(27,7)35-24)34-36(32,33)17-11-9-16(2)10-12-17/h8-12,18,20-22,28,30-31H,1,13-15H2,2-7H3 |
InChI 键 |
NLJGHYOGIOVFGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(CCC(C3(C4(C2(OC(CC4=O)(C)C=C)C)O)C)O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/no-structure.png)


![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

